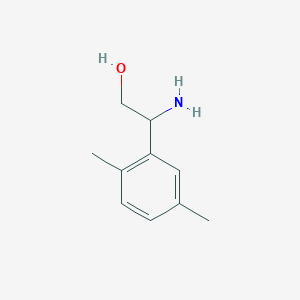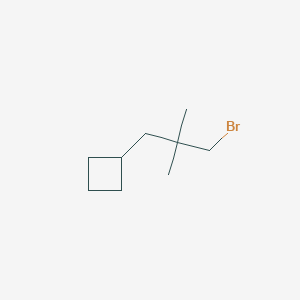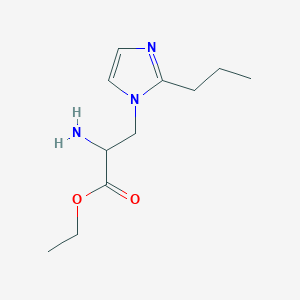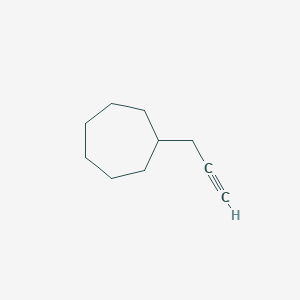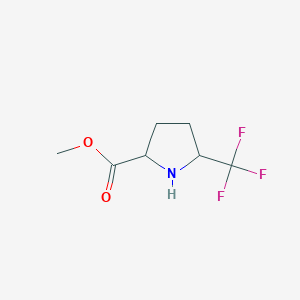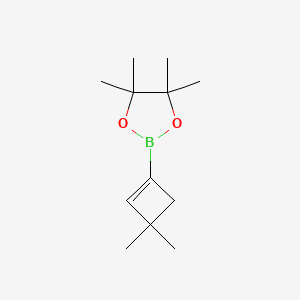
2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its unique structural features and reactivity. This compound is characterized by a cyclobutene ring substituted with dimethyl groups and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethylcyclobut-1-ene with a boronic ester precursor under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel, which facilitate the formation of the boronic ester linkage. The reaction conditions usually include an inert atmosphere, moderate temperatures, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Palladium catalysts, along with bases like potassium carbonate (K₂CO₃) and solvents such as ethanol or toluene, are typical conditions for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into boronic esters has shown promise in the development of enzyme inhibitors and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components, due to its unique reactivity and stability.
作用机制
The mechanism of action of 2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzymes or modulation of biochemical pathways. This interaction is particularly significant in the design of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
- Methyl 2-{[3,3-dimethyl-2-(2,2,2-trifluoroacetyl)cyclobut-1-en-1-yl]amino}-4-methylpentanoate
- Methyl 2-{[3,3-dimethyl-2-(2,2,2-trifluoroacetyl)cyclobut-1-en-1-yl]amino}-4-(methylsulfanyl)butanoate
Uniqueness
Compared to similar compounds, 2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a cyclobutene ring and a boronic ester moiety. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C12H21BO2 |
|---|---|
分子量 |
208.11 g/mol |
IUPAC 名称 |
2-(3,3-dimethylcyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-10(2)7-9(8-10)13-14-11(3,4)12(5,6)15-13/h7H,8H2,1-6H3 |
InChI 键 |
FXFSSEINFDVURU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


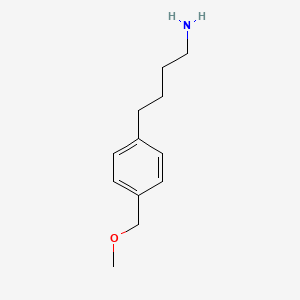
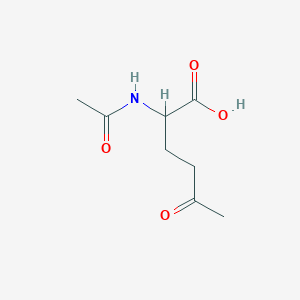
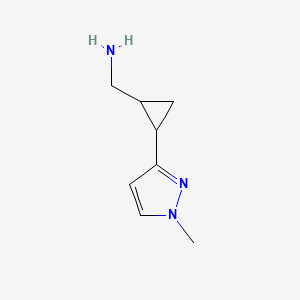

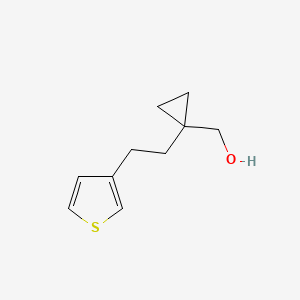
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)

